Tetradec-13-EN-2-one
Description
Properties
IUPAC Name |
tetradec-13-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3H,1,4-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKBOUWFQEDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565475 | |
| Record name | Tetradec-13-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33965-97-8 | |
| Record name | Tetradec-13-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Tetradec-13-ene: One common method to synthesize Tetradec-13-EN-2-one is through the oxidation of Tetradec-13-ene using oxidizing agents such as or . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone group.
Hydroformylation and Subsequent Oxidation: Another method involves the hydroformylation of Tetradec-12-ene to form an aldehyde intermediate, which is then oxidized to the corresponding ketone using oxidizing agents like and .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetradec-13-EN-2-one can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as .
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation, where halogens like or add across the double bond.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, palladium chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenation Reagents: Bromine, chlorine.
Major Products Formed:
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated Compounds: Formed through electrophilic addition reactions.
Scientific Research Applications
Chemical Synthesis
Tetradec-13-EN-2-one serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the development of new chemical reactions and catalysts. Common reactions include:
- Oxidation: Can be oxidized to form carboxylic acids.
- Reduction: Can be reduced to yield corresponding alcohols.
- Electrophilic Addition: The double bond can participate in reactions such as halogenation.
Biological Research
In biological contexts, this compound is studied for its potential antimicrobial and antifungal properties. It has been explored for its role in synthesizing bioactive molecules that may be used in pharmaceuticals. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell lysis, which underpins its antimicrobial activity.
Industrial Applications
This compound is utilized in the production of fragrances and flavors due to its unique odor profile. Additionally, it is employed in manufacturing polymers and resins, contributing to the formulation of various consumer products.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a natural preservative or therapeutic agent.
Case Study 2: Synthesis of Bioactive Molecules
Research focusing on the synthesis of bioactive molecules using this compound highlighted its versatility in creating compounds with potential pharmaceutical applications. Various synthetic pathways were explored, demonstrating its utility as a building block in drug development .
Mechanism of Action
Molecular Targets and Pathways: Tetradec-13-EN-2-one exerts its effects through interactions with various enzymes and receptors in biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Tetradec-13-en-2-one with structurally or functionally related compounds:
*Estimated based on analogs.
Physical and Chemical Properties
- Boiling Point : this compound likely has a higher boiling point than 1-Tetradecene (C₁₄H₂₈, ~250–270°C) due to polar ketone interactions .
- Solubility: Expected to be sparingly soluble in water but miscible in organic solvents (e.g., dichloromethane, ethanol), similar to Z-7-Tetradecenal .
- Reactivity :
Environmental and Toxicological Data
- Aldehydes/Ketones : Generally exhibit higher ecotoxicity than alkenes. For example, Z-7-Tetradecenal requires stringent disposal protocols to prevent aquatic toxicity .
Biological Activity
Tetradec-13-EN-2-one, a long-chain unsaturated ketone, has garnered attention in biological research due to its potential antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long carbon chain with a double bond and a ketone functional group. Its molecular structure contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
2. Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with cellular targets, potentially inducing apoptosis in malignant cells. For instance, analogues of this compound have been reported to exhibit comparable cytotoxicity to other known anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Tetradec-13-enol | Contains a hydroxyl group | Less potent antimicrobial activity |
| Tetradec-13-yne | Contains a triple bond | Different reactivity profile |
| Tetradec-12-en-2-one | Similar structure but different double bond position | Varies in biological efficacy |
This compound's combination of a long carbon chain, double bond, and ketone group imparts distinct properties that enhance its biological activity compared to these analogues .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antifungal Activity Study : A study demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential use as an antifungal agent in medical applications.
- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential .
- Synthesis and Application : Research focused on synthesizing derivatives of this compound for enhanced biological activity has shown that modifications can lead to increased efficacy against specific pathogens .
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Critical Parameters | Reference Standard |
|---|---|---|
| -NMR | Solvent (CDCl), δ 5.3–5.5 (alkene) | Tetramethylsilane (TMS) |
| HPLC | Column: C18, 250 × 4.6 mm; Flow: 1 mL/min | USP-grade reference samples |
Q. Table 2. Common Pitfalls in Synthesis and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Isomerization during synthesis | Use inert atmosphere (N), low temperature |
| Low yield in ketone formation | Optimize catalyst loading (e.g., Pd(OAc)) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
